molecular formula C25H20N4O3 B2634285 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-94-8

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2634285
CAS RN: 901044-94-8
M. Wt: 424.46
InChI Key: GDMSMUUJCHZCRE-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substituents attached to it. The 3,4-dimethylphenyl, 6-methoxy, and 4-nitrophenyl groups would all contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the nitro group and the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(3,4-dimethylphenyl)ethanone: exhibits potential as a scaffold for designing novel drugs. Researchers have explored its derivatives for their anti-inflammatory, antitumor, and antimicrobial activities. By modifying its structure, scientists can create analogs with improved pharmacological properties .

Anti-Cancer Agents

The pyrazoloquinoline core in this compound has drawn attention due to its anti-cancer properties. Researchers investigate its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, novel anti-cancer agents may emerge .

Photophysical Applications

The combination of electron-donating and electron-withdrawing groups in (3,4-dimethylphenyl)ethanone makes it interesting for photophysical studies. Its fluorescence properties can be harnessed for imaging applications, such as fluorescent probes in biological systems .

Organic Light-Emitting Diodes (OLEDs)

The electron-rich pyrazoloquinoline moiety can serve as a building block for OLED materials. Researchers explore its luminescent properties to enhance OLED efficiency and color purity. By incorporating it into device architectures, OLED displays and lighting systems may benefit .

Agrochemicals

The nitro-substituted phenyl group in this compound contributes to its potential as an agrochemical. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides .

Coordination Chemistry

(3,4-dimethylphenyl)ethanone: can act as a ligand in coordination complexes. Its unique structure allows it to form stable complexes with transition metals. These complexes find applications in catalysis, material science, and supramolecular chemistry .

Mechanism of Action

Future Directions

The potential applications of this compound would likely depend on its biological activity. Pyrazoloquinolines and other nitrogen-containing heterocycles are often studied for their potential as therapeutic agents .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMSMUUJCHZCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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